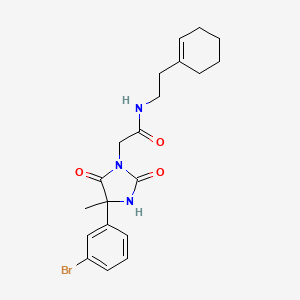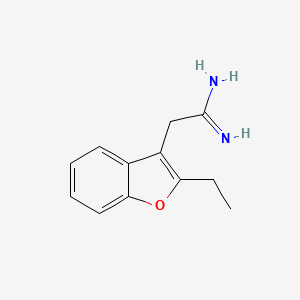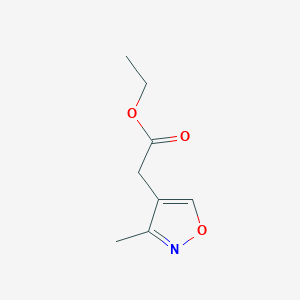
Ethyl 2-(3-methylisoxazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-methylisoxazol-4-yl)acetate is an organic compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methylisoxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles in quantitative yields . Another method includes the (3 + 2) cycloaddition reaction, which employs nitrile oxides and various dipolarophiles to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as Cu(I) or Ru(II) in cycloaddition reactions is common, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-methylisoxazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3-methylisoxazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-methylisoxazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interact with receptors involved in various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-methylisoxazol-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-methylisoxazol-5-yl)acetate: This compound has a similar structure but differs in the position of the substituent on the isoxazole ring.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C8H11NO3 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
ethyl 2-(3-methyl-1,2-oxazol-4-yl)acetate |
InChI |
InChI=1S/C8H11NO3/c1-3-11-8(10)4-7-5-12-9-6(7)2/h5H,3-4H2,1-2H3 |
Clé InChI |
KNHBPQRLUBRKRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CON=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Chloroimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B12867626.png)
![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)
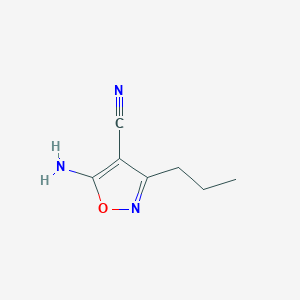
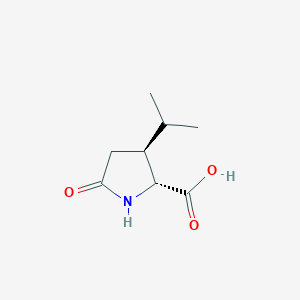
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
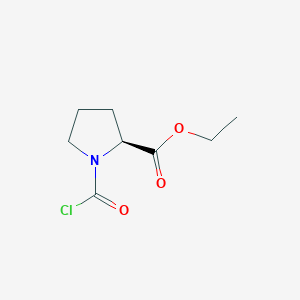
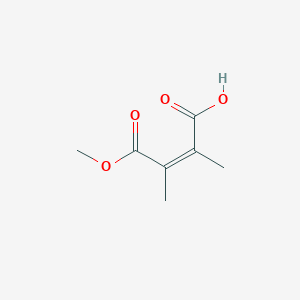
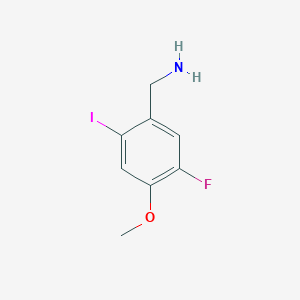

![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)
